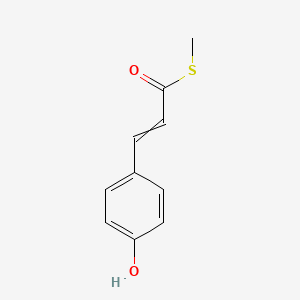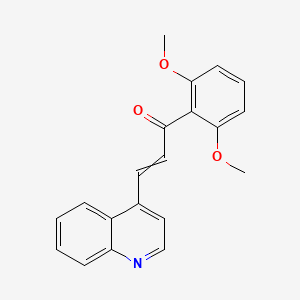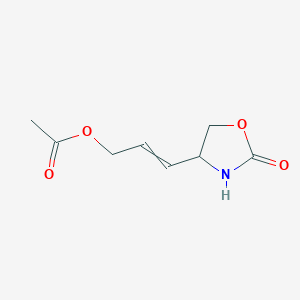
(6S)-6-Methyloct-7-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6S)-6-Methyloct-7-en-1-ol is an organic compound with the molecular formula C9H18O It is a chiral alcohol with a double bond in its structure, making it an interesting subject for various chemical reactions and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-6-Methyloct-7-en-1-ol can be achieved through several methods. One common approach involves the reduction of (6S)-6-Methyloct-7-en-1-one using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective reduction of the ketone to the corresponding alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method allows for efficient and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions
(6S)-6-Methyloct-7-en-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The double bond in the compound can be reduced to form the saturated alcohol using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid (CH3COOH) or pyridinium chlorochromate (PCC) in dichloromethane (CH2Cl2).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products Formed
Oxidation: (6S)-6-Methyloct-7-en-1-one or (6S)-6-Methyloct-7-en-1-al.
Reduction: (6S)-6-Methyloctan-1-ol.
Substitution: (6S)-6-Methyloct-7-en-1-chloride or (6S)-6-Methyloct-7-en-1-bromide.
Scientific Research Applications
(6S)-6-Methyloct-7-en-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and the study of stereochemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor in pharmaceutical synthesis.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals due to its pleasant odor and chemical reactivity.
Mechanism of Action
The mechanism of action of (6S)-6-Methyloct-7-en-1-ol depends on its specific application. In biological systems, it may interact with cellular membranes or enzymes, leading to changes in cell function or metabolism. The double bond and hydroxyl group in its structure allow it to participate in various biochemical pathways, potentially affecting molecular targets such as proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
(6R)-6-Methyloct-7-en-1-ol: The enantiomer of (6S)-6-Methyloct-7-en-1-ol, differing only in the spatial arrangement of atoms around the chiral center.
(6S)-6-Methyloctan-1-ol: A saturated analog of this compound, lacking the double bond.
(6S)-6-Methyloct-7-en-1-one: The corresponding ketone, which can be reduced to form this compound.
Uniqueness
This compound is unique due to its chiral nature and the presence of both a double bond and a hydroxyl group. This combination of features allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications.
Properties
CAS No. |
648409-53-4 |
|---|---|
Molecular Formula |
C9H18O |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
(6S)-6-methyloct-7-en-1-ol |
InChI |
InChI=1S/C9H18O/c1-3-9(2)7-5-4-6-8-10/h3,9-10H,1,4-8H2,2H3/t9-/m1/s1 |
InChI Key |
PSMYVXFLNIFZND-SECBINFHSA-N |
Isomeric SMILES |
C[C@@H](CCCCCO)C=C |
Canonical SMILES |
CC(CCCCCO)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3'-[(6-Hydroxyhexyl)azanediyl]bis(N-dodecylpropanamide) (non-preferred name)](/img/structure/B12609033.png)
![Trimethyl[(naphthalen-2-yl)(trimethylsilyl)methoxy]silane](/img/structure/B12609034.png)
sulfanium bromide](/img/structure/B12609038.png)

![N-[(Bicyclo[3.1.1]heptan-2-yl)methyl]-N'-(7-hydroxynaphthalen-1-yl)urea](/img/structure/B12609053.png)



![Pyrrolo[2,1-f][1,2,4]triazin-6-ol, 4-ethoxy-5-methyl-](/img/structure/B12609069.png)
![6-{[tert-Butyl(diphenyl)silyl]oxy}-2-oxohexyl acetate](/img/structure/B12609082.png)
![Anthracene, 9-bromo-10-[(4'-pentyl[1,1'-biphenyl]-4-yl)ethynyl]-](/img/structure/B12609087.png)



